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Cat. No.: B10827822 Get Quote

Disclaimer: Initial searches for "Abimtrelvir" did not yield any relevant results. Based on the

phonetic similarity and the therapeutic area, this document presumes the intended subject is

Nirmatrelvir, a key antiviral agent in the treatment of COVID-19.

This technical guide provides a comprehensive overview of the pharmacokinetic and

pharmacodynamic properties of Nirmatrelvir, an oral antiviral agent developed by Pfizer. It is

intended for researchers, scientists, and drug development professionals.

Introduction
Nirmatrelvir (formerly PF-07321332) is a potent, orally bioavailable inhibitor of the SARS-CoV-2

main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] Mpro plays a crucial

role in the viral replication cycle by cleaving viral polyproteins into functional non-structural

proteins.[3][4][5] Inhibition of Mpro disrupts this process, thereby suppressing viral replication.

Nirmatrelvir is co-administered with a low dose of Ritonavir, a pharmacokinetic enhancer that

inhibits the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition of CYP3A4 slows the

metabolism of Nirmatrelvir, leading to higher and more sustained plasma concentrations, which

is essential for its antiviral efficacy. The combination of Nirmatrelvir and Ritonavir is marketed

as Paxlovid.
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The primary pharmacodynamic effect of Nirmatrelvir is the inhibition of SARS-CoV-2

replication. This has been demonstrated through in vitro studies and confirmed in clinical trials.

In Vitro Antiviral Activity
Nirmatrelvir has shown potent antiviral activity against various SARS-CoV-2 variants of

concern, including Alpha, Beta, Delta, and Omicron. The in vitro efficacy is typically measured

by the half-maximal effective concentration (EC50) and the 90% effective concentration (EC90)

in cell-based assays.

Parameter Cell Line
SARS-CoV-2

Variant
Value Reference

EC50 HeLa-ACE2 WA1 22.5 nM

Alpha 29.7 nM

Beta 37.0 nM

Delta 17.6 nM

Omicron 21.0 nM

EC90 HeLa-ACE2 WA1 53.0 nM

Alpha 65.0 nM

Beta 80.0 nM

Delta 40.0 nM

Omicron 51.0 nM

Clinical Pharmacodynamics
In the pivotal EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients)

clinical trial (NCT04960202), Nirmatrelvir co-administered with Ritonavir demonstrated a

significant reduction in the risk of COVID-19-related hospitalization or death in high-risk, non-

hospitalized adult patients.
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Parameter Population Endpoint Result Reference

Relative Risk

Reduction

High-risk,

unvaccinated

adults

COVID-19-

related

hospitalization or

death by day 28

89.1%

Viral Load

Reduction

High-risk,

unvaccinated

adults

Change from

baseline in viral

load at day 5

Not explicitly

quantified in the

provided search

results

Time to

Symptom

Resolution

High-risk,

unvaccinated

adults

Median time to

return to usual

health

3-day reduction

compared to

placebo

Pharmacokinetics
The pharmacokinetics of Nirmatrelvir are significantly influenced by its co-administration with

Ritonavir, which allows for twice-daily oral dosing.

Absorption
Following oral administration, Nirmatrelvir is absorbed, with time to maximum plasma

concentration (Tmax) achieved in approximately 3 to 4 hours. Administration with a high-fat

meal slightly increases the extent of absorption.

Distribution
Nirmatrelvir is moderately bound to human plasma proteins (approximately 69%).

Metabolism
When administered alone, Nirmatrelvir is primarily metabolized by CYP3A4. Co-administration

with Ritonavir, a strong CYP3A4 inhibitor, significantly inhibits this metabolism.

Elimination
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Due to the inhibition of its metabolism by Ritonavir, the primary route of elimination for

Nirmatrelvir becomes renal excretion. The mean elimination half-life is approximately 6.1 hours.

Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Nirmatrelvir when co-

administered with Ritonavir.

Parameter Population Dose Value Reference

Tmax (hours)
Healthy

Volunteers

300 mg

Nirmatrelvir / 100

mg Ritonavir

~3.0

Cmax (ng/mL)
Healthy

Volunteers

300 mg

Nirmatrelvir / 100

mg Ritonavir

2210

AUCinf (ng·h/mL)
Healthy

Volunteers

300 mg

Nirmatrelvir / 100

mg Ritonavir

23190

Half-life (hours)
Healthy

Volunteers

300 mg

Nirmatrelvir / 100

mg Ritonavir

6.1

Apparent

Clearance (CL/F)

(L/h)

Healthy

Volunteers

300 mg

Nirmatrelvir / 100

mg Ritonavir

8.99

Apparent Volume

of Distribution

(Vz/F) (L)

Healthy

Volunteers

300 mg

Nirmatrelvir / 100

mg Ritonavir

104.7

Plasma Protein

Binding (%)
In vitro N/A 69

Experimental Protocols
In Vitro Antiviral Activity Assay
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Objective: To determine the in vitro potency of Nirmatrelvir against various SARS-CoV-2

variants.

Methodology:

Cell Lines: HeLa cells engineered to express human ACE2 (HeLa-ACE2) and Vero-

TMPRSS2 cells are commonly used.

Virus Strains: Clinical isolates of different SARS-CoV-2 variants are propagated and titered.

Assay Procedure:

Cells are seeded in 96-well plates and incubated overnight.

Serial dilutions of Nirmatrelvir are prepared and added to the cells.

A standardized amount of virus is then added to the wells.

The plates are incubated for a period that allows for viral replication (e.g., 24-48 hours).

Quantification of Viral Replication:

An immunofluorescence-based assay is used to detect viral antigen expression.

Cells are fixed, permeabilized, and stained with an antibody specific to a viral protein (e.g.,

nucleocapsid protein).

A secondary antibody conjugated to a fluorescent dye is then added.

The number of infected cells is quantified using an automated imaging system.

Data Analysis:

The percentage of viral inhibition is calculated for each drug concentration compared to a

no-drug control.

The EC50 and EC90 values are determined by fitting the dose-response data to a four-

parameter logistic regression model.
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EPIC-HR Clinical Trial (NCT04960202)
Objective: To evaluate the efficacy and safety of Nirmatrelvir/Ritonavir in high-risk, non-

hospitalized adults with COVID-19.

Study Design: Phase 2/3, randomized, double-blind, placebo-controlled trial.

Participant Population: Symptomatic, unvaccinated, non-hospitalized adults with a laboratory-

confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to

severe disease.

Intervention:

Treatment Group: 300 mg Nirmatrelvir co-packaged with 100 mg Ritonavir, administered

orally every 12 hours for 5 days.

Control Group: Placebo administered orally every 12 hours for 5 days.

Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death

from any cause through day 28.

Methodology:

Screening and Randomization: Eligible participants were randomized in a 1:1 ratio to receive

either Nirmatrelvir/Ritonavir or placebo within 5 days of symptom onset.

Treatment and Follow-up: Participants self-administered the study drug for 5 days. They

were monitored for adverse events and disease progression through a combination of in-

person visits and remote contacts up to 24 weeks.

Data Collection:

Nasopharyngeal swabs were collected for viral load determination at specified time points.

Clinical data, including vital signs and symptoms, were recorded throughout the study.

Hospitalization and mortality data were collected through day 28.
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Statistical Analysis: The primary efficacy analysis was performed on the modified intent-to-

treat population, which included all randomized participants who received at least one dose

of the study drug. The relative risk reduction was calculated based on the incidence of the

primary endpoint in the treatment and placebo groups.
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Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.
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Experimental Workflow for In Vitro Antiviral Assay
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Caption: Workflow for determining the in vitro antiviral activity of Nirmatrelvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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